Captan-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

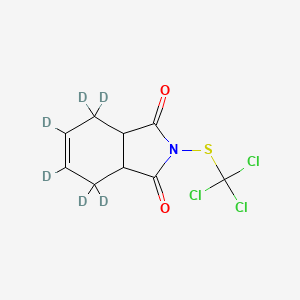

Captan-d6 is the deuterium-labeled version of Captan . Captan is a common agricultural fungicide used to control various types of fungi including Botrytis, Fusarium, Fusicoccum, and Pythium . It enhances denitrifying and total culturable bacteria .

Synthesis Analysis

Captan-d6 is used as an internal standard for the quantification of captan . It is used in LC-MS/MS methods featuring a dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources .Molecular Structure Analysis

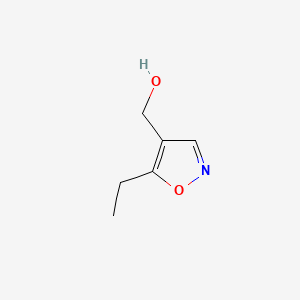

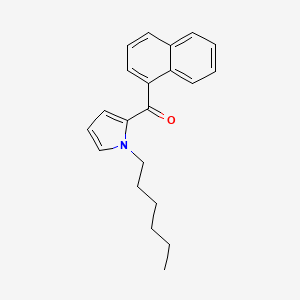

The molecular formula of Captan-d6 is C9H2Cl3D6NO2S . The formal name is 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6 .Chemical Reactions Analysis

Thermally labile pesticides like Captan are prone to thermal degradation during sample introduction into a gas chromatograph (GC) to tetrahydrophthalimide (THPI), 4,4′-dichlorobenzophenone (DCBP), and phthalimide (PI), mainly produced in the glass liner of the injector .Physical And Chemical Properties Analysis

Captan-d6 is a colorless crystal with a melting point of 171-174 °C . It has a vapor pressure of 1 x 10-5 Pascal and an octanol/water partition coefficient (Pow) of 610 ± 90 at 25 °C . It is slightly soluble in water, chloroform, ethyl acetate, and methanol .科学的研究の応用

Internal Standard for Quantification

Captan-d6 is used as an internal standard for the quantification of captan . This is done by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .

Fungicide Research

Captan-d6 is a trichloromethyl sulfenyl fungicide . It’s used in research to understand the effects and mechanisms of fungicides. For example, it’s known to degrade into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins, in cells .

DNA Damage and Repair Studies

Captan-d6 is used in the research area of DNA Damage and Repair . It can help in understanding how DNA damage occurs and how it is repaired in cells.

Endocrinology & Metabolism Research

Captan-d6 is also used in the research area of Endocrinology & Metabolism . It can help in studying the effects of chemicals on the endocrine system and metabolism.

Reproductive Biology Research

In the field of Reproductive Biology, Captan-d6 is used to study its effects on reproductive systems . For instance, it has been found to induce chromosomal aberrations in spermatocytes and sperm head abnormalities in mice .

Toxicology & Xenobiotic Metabolism Research

Captan-d6 is used in Toxicology & Xenobiotic Metabolism research . It helps in understanding how toxins and foreign substances are metabolized in the body.

Environmental Toxicology Research

In Environmental Toxicology research, Captan-d6 is used to study its effects on the environment . For example, it has been found to reduce the survival of adult male and female alfalfa leafcutting bees when applied topically or administered in the diet .

Agricultural Applications

Formulations containing captan have been used in the control of fungi in agriculture . Captan-d6 can be used in research to understand the effectiveness and impact of these formulations.

作用機序

Target of Action

Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of Captan-d6 are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .

Mode of Action

Captan-d6, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .

Biochemical Pathways

It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in Captan-d6 could potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of Captan-d6 leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that Captan-d6 can have significant molecular and cellular impacts.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVVMCZRFWMZSG-TZCZJOIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Captan-d6 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)